molecular formula C9H9BrClN3O B1383499 [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1803580-84-8

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No. B1383499
CAS RN: 1803580-84-8
M. Wt: 290.54 g/mol
InChI Key: BFBYRUWWUGEUQB-UHFFFAOYSA-N
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Description

“[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a chemical compound with a molecular weight of 290.55 . It is a powder form substance . The compound is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 3-bromophenyl group and a methanamine group . The InChI code for the compound is 1S/C9H8BrN3O.ClH/c10-7-3-1-2-6 (4-7)9-12-8 (5-11)13-14-9;/h1-4H,5,11H2;1H .


Physical And Chemical Properties Analysis

“[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a powder form substance . It has a molecular weight of 290.55 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride have been synthesized using polyphosphoric acid condensation routes. These compounds are characterized using various spectroscopic techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga et al., 2018).

Potential in Anticancer Applications

  • Oxadiazol derivatives have shown potential in anticancer applications. For example, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ramazani et al., 2014).

Antibacterial Activity

  • Some 1,2,4-oxadiazol derivatives have been studied for their antibacterial properties. A series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones exhibited significant in-vitro antibacterial activity, suggesting the utility of these compounds in developing new antibacterial agents (Rai et al., 2010).

Luminescence Properties

  • Oxadiazole compounds and their metal complexes have been analyzed for their luminescence properties. For example, 5-aryl-3-methyl-1,2,4-oxadiazoles and their zinc(II) and copper(II) complexes exhibit luminescence, which may have applications in photophysical and photochemical fields (Mikhailov et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYRUWWUGEUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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